![molecular formula C16H13ClN4O3S B2768247 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1396856-82-8](/img/structure/B2768247.png)
6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azetidine Derivatives and Pharmaceutical Applications
Azetidine and its derivatives are recognized for their pharmaceutical potential, especially in the development of receptor agonists and antibacterial agents. For instance, azetidine derivatives have been identified as alpha-subtype selective 5-HT-1D receptor agonists, suggesting their utility in migraine treatment with fewer side effects (Habernickel, 2001). Additionally, azetidinylquinolones have demonstrated significant antibacterial activity, underscoring the importance of the azetidine moiety in enhancing the efficacy of tricyclic quinolone antibacterial agents (Frigola et al., 1995).
Thiazole and Oxazine Derivatives in Antimicrobial and Anticancer Research
Compounds incorporating the thiazole moiety, similar to the structure , have been synthesized for their dyeing and antimicrobial activities. These compounds have shown high antibacterial and moderate antifungal activities, indicating their potential in manufacturing drugs, cosmetics, and other industries with lower toxicity concerns (Amine et al., 2012). Moreover, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been evaluated for their in vitro antimicrobial effectiveness, further highlighting the versatile applications of these heterocyclic frameworks in addressing various microbial threats (Gilani et al., 2016).
Heterocyclic Compounds in Synthesis and Biological Activity
Heterocyclic compounds, especially those incorporating azetidine, thiazole, and oxazine rings, are pivotal in medicinal chemistry for synthesizing new pharmaceutical agents. These compounds have been explored for their potential anti-inflammatory, analgesic, antimicrobial, and even anticancer activities. Research has shown the synthesis of new compounds with promising biological activities, including anti-inflammatory and analgesic agents, which underscores the importance of these heterocyclic compounds in drug development (Kalsi et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, it disrupts bacterial cell–cell communication, thereby affecting processes such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system . This leads to a disruption in bacterial cell–cell communication and a decrease in processes such as biofilm formation, virulence production, and other pathogenesis .
properties
IUPAC Name |
6-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-20-13(22)6-5-11(19-20)15(23)21-7-9(8-21)24-16-18-14-10(17)3-2-4-12(14)25-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZPRKQJREDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.